molecular formula C7H3BrClNO B596548 7-Bromo-3-chlorobenzo[d]isoxazole CAS No. 1260677-07-3

7-Bromo-3-chlorobenzo[d]isoxazole

Cat. No.: B596548
CAS No.: 1260677-07-3
M. Wt: 232.461
InChI Key: QDDQHYMCNDGVMZ-UHFFFAOYSA-N
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Description

7-Bromo-3-chlorobenzo[d]isoxazole is a heterocyclic compound that features a five-membered isoxazole ring fused to a benzene ring, with bromine and chlorine substituents at the 7 and 3 positions, respectively

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-chlorobenzo[d]isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

7-Bromo-3-chlorobenzo[d]isoxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3-chlorobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-3-chlorobenzo[d]isoxazole include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

7-Bromo-3-chlorobenzo[d]isoxazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure

The compound this compound features a bromine atom at the 7-position and a chlorine atom at the 3-position of the benzo[d]isoxazole ring. This unique substitution pattern contributes to its biological properties.

1. Anticancer Activity

Research indicates that isoxazole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated various isoxazole compounds against several cancer cell lines, revealing that certain derivatives demonstrated potent cytotoxic effects. For instance:

  • Compound 2d and 2e exhibited half-maximal inhibitory concentrations (IC50) of approximately 23 μg/ml against Hep3B liver cancer cells and 15.48 μg/ml against HeLa cervical cancer cells .
  • The mechanism of action includes inducing apoptosis and cell cycle arrest, particularly in the G2/M phase .

2. Anti-inflammatory Properties

Isoxazoles are known for their anti-inflammatory effects. A review highlighted that certain isoxazole derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Compounds with similar structures to this compound have been shown to reduce inflammatory responses in animal models .

3. Antimicrobial Activity

There is evidence suggesting that isoxazole derivatives possess antimicrobial properties. Research has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • A study on substituted isoxazoles demonstrated their activity against breast (MCF-7) and liver (Hep3B) cancer cell lines, with some compounds showing IC50 values as low as 15 μg/ml .
  • Another investigation focused on the synthesis and evaluation of novel isoxazole-amide derivatives revealed promising results in terms of antioxidant activity alongside their anticancer potential .

Data Table: Summary of Biological Activities

Activity Compound Cell Line IC50 (μg/ml) Mechanism
Anticancer2dHep3B~23Induces apoptosis
Anticancer2eHeLa~15.48Cell cycle arrest
Anti-inflammatoryVariousRat modelsN/ACOX-2 inhibition
AntimicrobialIsoxazoleVarious bacterial strainsN/AInhibition of bacterial growth

Properties

IUPAC Name

7-bromo-3-chloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDQHYMCNDGVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)ON=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855622
Record name 7-Bromo-3-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260677-07-3
Record name 7-Bromo-3-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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